molecular formula C14H18FNO3S B2917952 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine CAS No. 2034387-61-4

3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine

Cat. No. B2917952
CAS RN: 2034387-61-4
M. Wt: 299.36
InChI Key: UNSKVORHUSSWLI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a pyrrolidine derivative that exhibits potent and selective binding to certain receptors in the brain.

Scientific Research Applications

Medicinal Chemistry and Biological Activity

The research on compounds related to "3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine" has highlighted their significance in medicinal chemistry, particularly in the discovery of novel pharmacologically active agents. For instance, studies have demonstrated the utility of phenyl pyrrolidinyl sulfones as selective, orally active RORγt inverse agonists. These compounds have shown promise in modulating immune responses, making them potential therapeutic agents for treating autoimmune diseases (Duan et al., 2019).

Synthesis and Chemical Properties

The synthesis and chemical properties of related sulfone-functionalized compounds have been extensively explored. Research on green-emitting iridium(III) complexes incorporating sulfanyl- or sulfone-functionalized cyclometallating ligands has provided insights into their photophysical properties and potential applications in optoelectronic devices (Constable et al., 2014). Moreover, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been reported, showcasing the material science applications of sulfone-containing compounds (Liu et al., 2013).

Catalysis and Reaction Mechanisms

Research has also focused on the development of catalytic processes involving sulfone derivatives. For example, a study on the catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones highlights the synthetic utility of sulfone-containing compounds in accessing enantioenriched pyrrolidines, which are valuable intermediates in organic synthesis (Llamas et al., 2006).

Applications in Photocatalysis and Sensing

Additionally, sulfone-containing compounds have been utilized in photocatalytic applications and as chemical sensors. The development of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective sensor for Al(3+) ions showcases the potential of these compounds in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

properties

IUPAC Name

3-(cyclopropylmethoxy)-1-(3-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c15-12-2-1-3-14(8-12)20(17,18)16-7-6-13(9-16)19-10-11-4-5-11/h1-3,8,11,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKVORHUSSWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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